Glaucine

Vue d'ensemble

Description

La glaucine est un alcaloïde aporphine présent dans plusieurs espèces végétales de la famille des Papaveraceae, telles que Glaucium flavum et Corydalis yanhusuo, ainsi que dans d'autres plantes comme Croton lechleri de la famille des Euphorbiaceae . Elle est connue pour ses effets bronchodilatateur, neuroleptique et anti-inflammatoire, et est utilisée médicalement comme antitussif dans certains pays .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Une préparation à grande échelle de la glaucine peut être réalisée en faisant réagir la boldine avec du chlorure de triméthylphénylammonium et du tert-butylate de potassium, ce qui permet d'obtenir de la this compound en quantités importantes . De plus, le traitement de la this compound avec du peroxyde d'hydrogène à 30 % suivi de sulfate ferreux hydraté permet d'obtenir de la northis compound avec un rendement global de 40 % .

Méthodes de production industrielle : Les méthodes de production industrielle de la this compound impliquent généralement l'extraction de sources végétales, en particulier de Glaucium flavum. Le processus comprend l'utilisation de systèmes biphasiques aqueux à base de liquides ioniques pour récupérer efficacement la this compound des extraits végétaux bruts .

Analyse Des Réactions Chimiques

Types de réactions : La glaucine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

Oxydation : La this compound peut être oxydée en utilisant du peroxyde d'hydrogène en présence de sulfate ferreux.

Réduction : Les conditions de réduction spécifiques pour la this compound sont moins documentées, mais les méthodes de réduction générales pour les alcaloïdes peuvent être appliquées.

Principaux produits :

Northis compound : Formée par oxydation de la this compound.

Dérivés méthylés : Diverses formes méthylées de la this compound peuvent être synthétisées par des réactions de substitution.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Biologie : Étudiée pour ses effets sur les canaux calciques et les récepteurs de la dopamine.

Industrie : Utilisée dans le développement de produits pharmaceutiques et comme composé bioactif dans diverses formulations.

5. Mécanisme d'action

La this compound exerce ses effets principalement en se liant au site de la benzothiazépine sur les canaux calciques de type L, bloquant ainsi l'entrée des ions calcium dans les cellules musculaires lisses . Cette action empêche la contraction musculaire, entraînant une bronchodilatation et une relaxation des muscles lisses . De plus, la this compound agit comme un antagoniste des récepteurs de la dopamine, favorisant les récepteurs D1 et D1-like, et comme un inhibiteur sélectif non compétitif de la phosphodiestérase 4 (PDE4) dans les tissus bronchiques humains .

Composés similaires :

Boldine : Un autre alcaloïde aporphine doté de propriétés antioxydantes.

Séco-glaucine : Un dérivé phénanthrène de la this compound avec une activité antioxydante plus élevée.

Séco-boldine : Un dérivé phénanthrène de la boldine avec des propriétés similaires à celles de la this compound.

Unicité de la this compound : La this compound est unique en raison de sa combinaison d'effets bronchodilatateur, neuroleptique et anti-inflammatoire. Sa capacité à agir sur plusieurs cibles moléculaires, notamment les canaux calciques et les récepteurs de la dopamine, la distingue des autres composés similaires .

Applications De Recherche Scientifique

Medical Applications

1. Antitussive Agent

Glaucine is primarily recognized for its efficacy as an antitussive agent. Clinical studies have demonstrated its effectiveness in treating both acute and chronic coughs caused by upper respiratory tract inflammation. In a comparative trial involving 130 patients, this compound was administered at a dosage of 30 mg three times daily for seven days. The results indicated a significant reduction in cough severity, with mean scores decreasing from 3.0 to 0.47 after treatment with this compound, compared to codeine which decreased from 3.0 to 1.10 . Notably, this compound was associated with fewer side effects, such as constipation and nausea, compared to codeine.

2. Bronchodilator Effects

Research has shown that this compound possesses bronchodilator properties, making it a potential treatment for asthma and other respiratory conditions. In vitro studies indicated that this compound inhibited contractile responses in human bronchus and increased cyclic AMP levels in airway smooth muscle cells . This action suggests that this compound may help improve airway conductance and alleviate symptoms of asthma.

3. Anti-inflammatory Properties

this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating responses in immune cells. It has been shown to reduce superoxide generation and elastase release in polymorphonuclear leukocytes challenged with inflammatory stimuli . This property positions this compound as a candidate for further exploration in inflammatory diseases.

4. Analgesic Effects

Animal studies have indicated that this compound may have analgesic properties. A study demonstrated that administering l-glaucine hydrobromide resulted in significant pain relief in guinea pigs, suggesting potential applications in pain management .

Dermatological Applications

1. Anti-cellulite Effects

this compound has been investigated for its role in skincare, particularly regarding cellulite reduction. A clinical study involving 17 women who applied a this compound-rich cream twice daily for 56 days reported reductions in cellulite fat deposits (14%), globule projection (17%), and water retention (7%). Additionally, skin firmness increased by 15% . These findings indicate that this compound may enhance skin appearance by promoting circulation and reducing fat accumulation.

Summary of Key Findings

Mécanisme D'action

Glaucine exerts its effects primarily by binding to the benzothiazepine site on L-type calcium channels, thereby blocking calcium ion entry into smooth muscle cells . This action prevents muscle contraction, leading to bronchodilation and relaxation of smooth muscles . Additionally, this compound acts as a dopamine receptor antagonist, favoring D1 and D1-like receptors, and as a non-competitive selective inhibitor of phosphodiesterase 4 (PDE4) in human bronchial tissue .

Comparaison Avec Des Composés Similaires

Boldine: Another aporphine alkaloid with antioxidant properties.

Seco-glaucine: A phenanthrene derivative of glaucine with higher antioxidant activity.

Seco-boldine: A phenanthrene derivative of boldine with similar properties to this compound.

Uniqueness of this compound: this compound is unique due to its combination of bronchodilator, neuroleptic, and anti-inflammatory effects. Its ability to act on multiple molecular targets, including calcium channels and dopamine receptors, sets it apart from other similar compounds .

Activité Biologique

Glaucine, an alkaloid derived from the plant Glaucium flavum, has garnered attention for its diverse biological activities, particularly in the fields of respiratory therapy, cancer treatment, and inflammation modulation. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound.

1. Bronchodilator and Anti-inflammatory Effects

this compound has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammation and bronchoconstriction. Research indicates that this compound inhibits PDE4 activity in human bronchus and polymorphonuclear leukocytes (PMNs) with a Ki value of 3.4 μM, demonstrating its potential as a therapeutic agent for asthma and other respiratory diseases .

- Cyclic AMP Modulation : this compound enhances cyclic AMP levels in PMNs challenged with N-formyl-Met-Leu-Phe (FMLP) or isoprenaline, inhibiting superoxide generation and elastase release . This dual action suggests that this compound not only relaxes airway smooth muscle but also mitigates inflammatory responses.

2. Anticancer Properties

Recent studies have highlighted this compound's ability to inhibit cancer cell proliferation and invasion. In vitro experiments on MCF-7 breast cancer cells revealed that this compound significantly blocks phorbol 12-myristate 13-acetate (PMA)-induced MMP-9 expression, a matrix metalloproteinase involved in cancer metastasis .

- Colony Formation Assays : Treatment with this compound at concentrations of 15 μM and above resulted in a marked decrease in colony formation by PMA-treated MCF-7 cells, indicating its potential as an anti-cancer agent .

Pharmacological Studies

| Study | Findings | Concentration | Effect |

|---|---|---|---|

| Torphy et al. (1999) | Inhibition of PDE4; bronchodilation | Ki = 3.4 μM | Anti-inflammatory effects in human bronchus |

| Zhang et al. (2015) | Inhibition of MMP-9 expression | >15 μM | Decreased cell proliferation in MCF-7 cells |

| Zhu et al. (2020) | Variation in this compound content due to nanoparticle treatment | N/A | Enhanced alkaloid content in treated plants |

Case Studies

Case Study 1: Bronchodilator Activity

In a controlled study involving isolated human bronchus, this compound demonstrated significant bronchodilator effects by inhibiting spontaneous and histamine-induced tone, with a pD2 value around 4.5 . The compound also showed resistance to protein kinase A inhibition, indicating a unique mechanism of action.

Case Study 2: Cancer Cell Migration

In another study focusing on breast cancer cells, this compound inhibited both cell migration and invasion through the suppression of NF-κB activation, which is critical for MMP-9 expression . This suggests that this compound may serve as a potential therapeutic agent for preventing cancer metastasis.

Propriétés

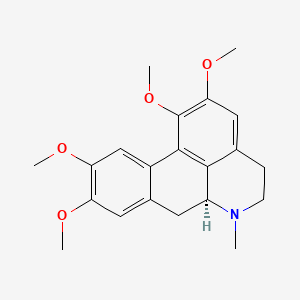

IUPAC Name |

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZIUYOSRDWYQF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031100 | |

| Record name | D-Glaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-81-0 | |

| Record name | (+)-Glaucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucine, d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glaucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLAUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU19306XA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.